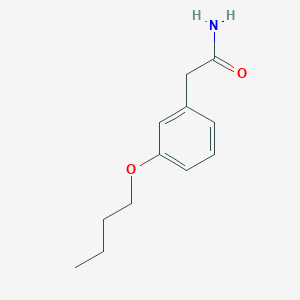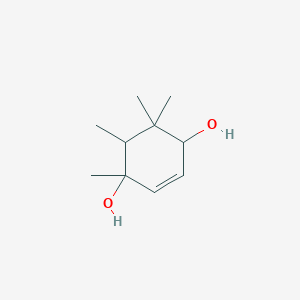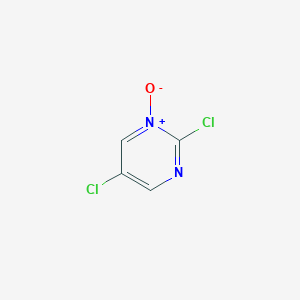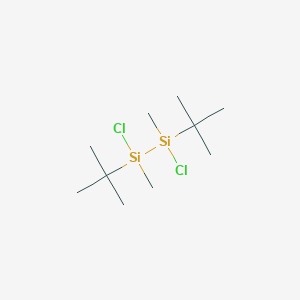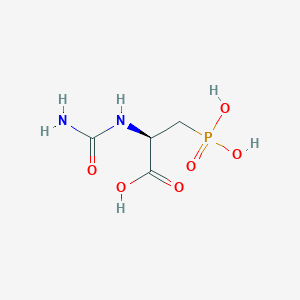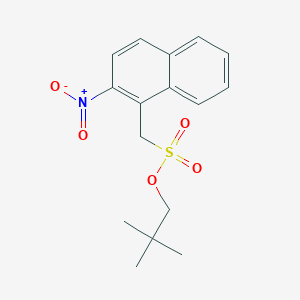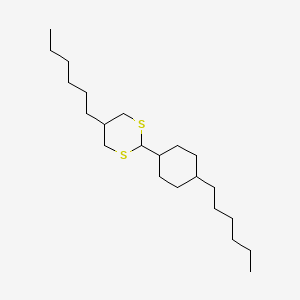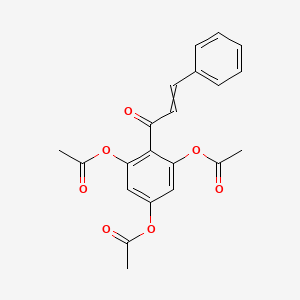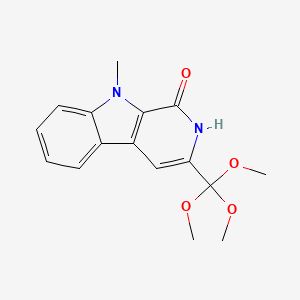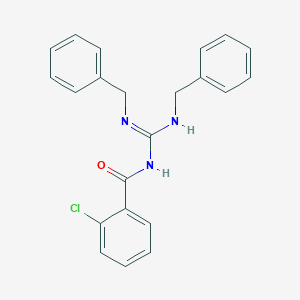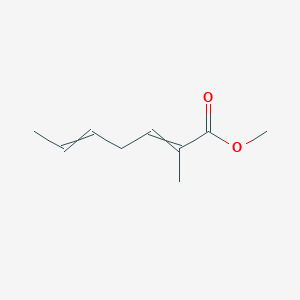
Methyl 2-methylhepta-2,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylhepta-2,5-dienoate is an organic compound characterized by its conjugated diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylhepta-2,5-dienoate typically involves the esterification of 2-methylhepta-2,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methylhepta-2,5-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated esters.
Substitution: Amino or alkoxy esters.
Aplicaciones Científicas De Investigación
Methyl 2-methylhepta-2,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-methylhepta-2,5-dienoate depends on the specific reaction or application. In general, the compound’s conjugated diene structure allows it to participate in various chemical reactions, such as Diels-Alder reactions, which are important in organic synthesis. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylhepta-2,5-dienoate: Characterized by its conjugated diene structure.
2,5-Heptadiene: A non-conjugated diene with similar carbon chain length but different reactivity.
Methyl 2,5-hexadienoate: Another ester with a conjugated diene structure but shorter carbon chain.
Propiedades
Número CAS |
88598-81-6 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl 2-methylhepta-2,5-dienoate |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7-8(2)9(10)11-3/h4-5,7H,6H2,1-3H3 |
Clave InChI |
JPVBTYRIWPFWDB-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC=C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


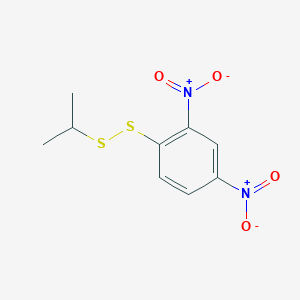
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
